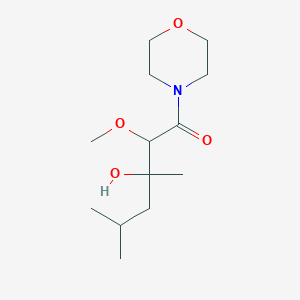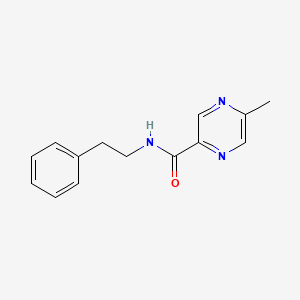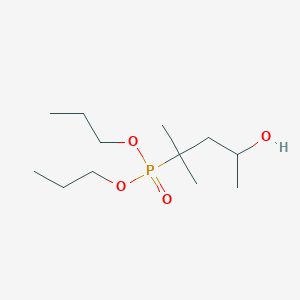
Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(8-méthyl-4H-1,3-benzodioxin-6-yl)éthanone implique généralement la réaction de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique l'utilisation de brome et de bis(triméthylsilyl)amidure de sodium dans le tétrahydrofurane à basse température . Les conditions de réaction sont soigneusement surveillées pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la sécurité. Des techniques avancées telles que les réacteurs à écoulement continu et les systèmes automatisés peuvent être utilisées pour améliorer les taux de production et maintenir une qualité constante.
Analyse Des Réactions Chimiques
Types de réactions
1-(8-méthyl-4H-1,3-benzodioxin-6-yl)éthanone subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent produire des alcools ou d'autres formes réduites du composé.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées, des solvants et des catalyseurs.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent entraîner une large gamme de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
1-(8-méthyl-4H-1,3-benzodioxin-6-yl)éthanone a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules et de matériaux plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de 1-(8-méthyl-4H-1,3-benzodioxin-6-yl)éthanone implique son interaction avec des cibles moléculaires et des voies au sein des systèmes biologiques. Le composé peut se lier à des récepteurs ou des enzymes spécifiques, modulant leur activité et conduisant à divers effets biologiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Applications De Recherche Scientifique
Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)éthanone
- 1-(4H-1,3-benzodioxin-6-yl)éthanone
- 1-(2,2-diméthyl-4H-1,3-benzodioxin-6-yl)éthanone
- 2-Bromo-1-(2,2-diméthyl-4H-benzo[d][1,3]dioxin-6-yl)éthanone
Unicité
1-(8-méthyl-4H-1,3-benzodioxin-6-yl)éthanone est unique en raison de ses caractéristiques structurelles spécifiques, telles que la présence d'un groupe méthyle en position 8 du cycle benzodioxine
Propriétés
Numéro CAS |
647029-23-0 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
1-(8-methyl-4H-1,3-benzodioxin-6-yl)ethanone |
InChI |
InChI=1S/C11H12O3/c1-7-3-9(8(2)12)4-10-5-13-6-14-11(7)10/h3-4H,5-6H2,1-2H3 |
Clé InChI |
NGBNLWFYEXDVFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1OCOC2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
![5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B12594712.png)
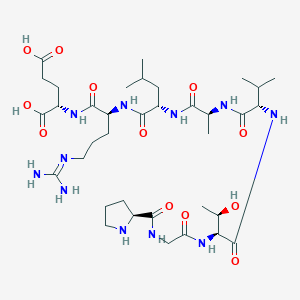
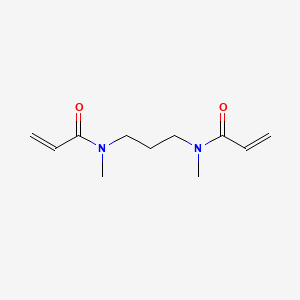
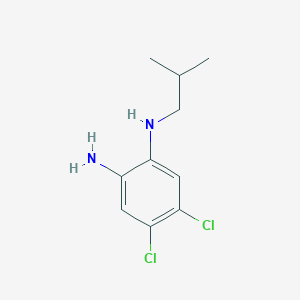
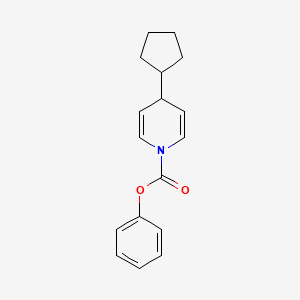
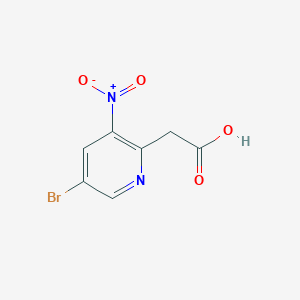
![2-amino-4-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12594741.png)
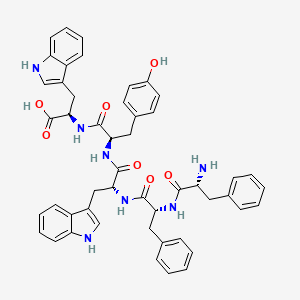
![2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B12594767.png)
